molecular formula C8H7Cl2NO3S B3385391 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide CAS No. 62971-62-4

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide

Cat. No.: B3385391
CAS No.: 62971-62-4
M. Wt: 268.12 g/mol
InChI Key: SACDLDIMGQGNIK-UHFFFAOYSA-N
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Description

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is an organic compound with the molecular formula C(_8)H(_7)Cl(_2)NO(_3)S. It is characterized by the presence of acetyl, dichloro, and sulfonamide functional groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,4-dichlorobenzene-1-sulfonamide typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4-dichloronitrobenzene.

    Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amino group using a reducing agent like iron and hydrochloric acid, yielding 2,4-dichloroaniline.

    Sulfonation: 2,4-dichloroaniline is sulfonated using chlorosulfonic acid to form 2,4-dichlorobenzene-1-sulfonamide.

    Acetylation: Finally, the sulfonamide is acetylated using acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for maximum efficiency and safety, with strict control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The sulfonamide group can be reduced to an amine group using strong reducing agents.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., 5-amino-2,4-dichlorobenzene-1-sulfonamide.

    Reduction: 5-Acetyl-2,4-dichlorobenzene-1-amine.

    Oxidation: 5-Carboxy-2,4-dichlorobenzene-1-sulfonamide.

Scientific Research Applications

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein binding due to its sulfonamide group.

    Medicine: Potential use in the development of pharmaceuticals, particularly as an antibacterial agent.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzene-1-sulfonamide: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    5-Acetyl-2-chlorobenzene-1-sulfonamide: Contains only one chlorine atom, affecting its chemical properties and reactivity.

    5-Acetyl-2,4-dichlorobenzene-1-amine: Lacks the sulfonamide group, altering its biological activity.

Uniqueness

5-Acetyl-2,4-dichlorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both acetyl and sulfonamide groups allows for diverse applications in chemical synthesis and biological research.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-acetyl-2,4-dichlorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3S/c1-4(12)5-2-8(15(11,13)14)7(10)3-6(5)9/h2-3H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACDLDIMGQGNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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